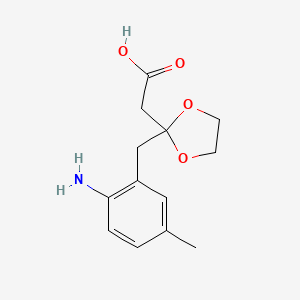
(S)-3,4,4-Trimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,4,4-Trimethylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure with three methyl groups attached at the 3rd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4,4-Trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,4-trimethylpyrrolidine and an appropriate amine source.
Chiral Resolution: The racemic mixture of 3,4,4-trimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Amine Introduction: The resolved (S)-enantiomer is then reacted with an amine source under suitable conditions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-3,4,4-Trimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-3,4,4-Trimethylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of (S)-3,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological research.
類似化合物との比較
Similar Compounds
®-3,4,4-Trimethylpyrrolidin-3-amine: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidine: A structurally similar compound with a single methyl group.
3,4-Dimethylpyrrolidine: A related compound with two methyl groups.
Uniqueness
(S)-3,4,4-Trimethylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of three methyl groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(3S)-3,4,4-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChIキー |
FQVKCXNHLQYEBV-SSDOTTSWSA-N |
異性体SMILES |
C[C@]1(CNCC1(C)C)N |
正規SMILES |
CC1(CNCC1(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)
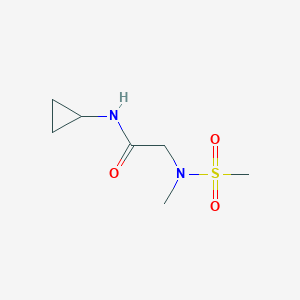
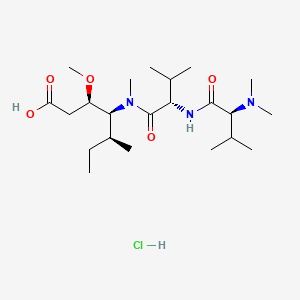

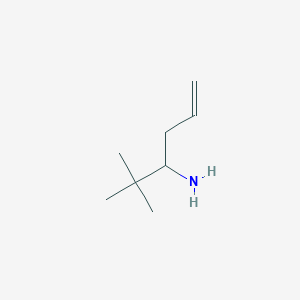
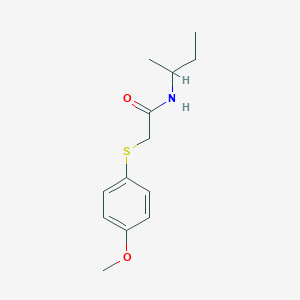
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
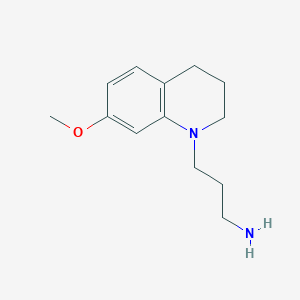
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
